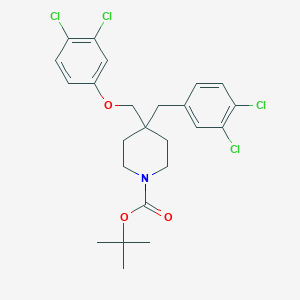
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, dichlorobenzyl, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with a dichlorobenzyl halide under basic conditions.
Attachment of the Dichlorophenoxy Group: The final step includes the reaction of the intermediate with a dichlorophenoxy compound, often using a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The dichlorobenzyl and dichlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, it might be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific receptors or enzymes, modulating their activity. The dichlorobenzyl and dichlorophenoxy groups could play a role in binding to the target, while the piperidine ring might influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Lacks the dichlorophenoxy group, which might result in different chemical properties and biological activities.
4-(3,4-Dichlorobenzyl)piperidine: Lacks the tert-butyl and carboxylate groups, potentially affecting its stability and reactivity.
Uniqueness
Tert-butyl 4-(3,4-dichlorobenzyl)-4-((3,4-dichlorophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both dichlorobenzyl and dichlorophenoxy groups, which can impart distinct chemical and biological properties. These groups might enhance the compound’s ability to interact with specific targets or undergo particular chemical reactions.
Properties
Molecular Formula |
C24H27Cl4NO3 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenoxy)methyl]-4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27Cl4NO3/c1-23(2,3)32-22(30)29-10-8-24(9-11-29,14-16-4-6-18(25)20(27)12-16)15-31-17-5-7-19(26)21(28)13-17/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI Key |
YGIMWUIRUPPWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















